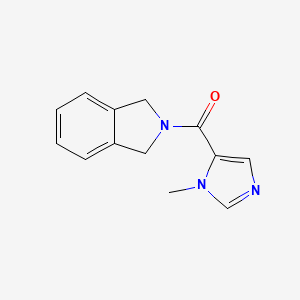

isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone is a compound that features both isoindoline and imidazole moieties Isoindoline is a bicyclic structure containing a benzene ring fused to a pyrrolidine ring, while imidazole is a five-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone typically involves the formation of the isoindoline and imidazole rings followed by their coupling. One common method involves the reaction of isoindoline derivatives with imidazole derivatives under specific conditions. For example, the reaction of isoindoline-1-carboxylic acid with 1-methyl-1H-imidazole-5-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution at the Methanone Group

The central ketone group is susceptible to nucleophilic attack, enabling substitution reactions.

Key Observations :

-

In structurally similar compounds like furan-2-yl(isoindolin-2-yl)methanone , the carbonyl group undergoes nucleophilic substitution with amines or alcohols under mild conditions (e.g., ethanol, 25–60°C).

-

Steric hindrance from the isoindolin and imidazole rings may slow reaction kinetics. Computational studies on isoindolin-1,3-diones suggest electron-withdrawing substituents enhance electrophilicity at the carbonyl carbon .

Example Reaction :

This compound+R-NH2→isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanolamide

Conditions: Ethanol, 50°C, 12 h .

Electrophilic Aromatic Substitution on the Imidazole Ring

The 1-methylimidazole ring is reactive toward electrophiles due to its electron-rich aromatic system.

Key Findings :

-

Methylimidazole derivatives undergo sulfonation, halogenation, or nitration at the C4 position (meta to the nitrogen) .

-

Substituents on the isoindolin ring may influence regioselectivity. For example, bulky groups reduce reactivity at adjacent positions .

Example Reaction :

This compound+HNO3→isoindolin-2-yl(1-methyl-4-nitro-1H-imidazol-5-yl)methanone

Conditions: Sulfuric acid, 0°C, 2 h .

Transition Metal-Catalyzed Cross-Coupling Reactions

The imidazole ring can participate in palladium-catalyzed couplings, while the isoindolin scaffold may stabilize intermediates.

Evidence from Analogues :

-

Isoindolin-1,3-diones undergo Suzuki-Miyaura couplings with aryl boronic acids using Pd(OAc)₂ and Sc(OTf)₃ as co-catalysts .

-

Methylimidazole derivatives show reactivity in Buchwald-Hartwig aminations .

Example Reaction :

This compound+Ph-B(OH)2Pd(OAc)2isoindolin-2-yl(1-methyl-5-phenyl-1H-imidazol-5-yl)methanone

Conditions: DMF, 100°C, 24 h .

Cyclization and Ring-Opening Reactions

The isoindolin ring may undergo ring-opening under acidic or reductive conditions, while the imidazole remains intact.

Key Data :

-

Sodium borohydride reduces isoindolin-2-yl ketones to isoindoline alcohols without affecting imidazole rings .

-

Acidic conditions (HCl/dioxane) cleave isoindolin amides but preserve imidazole substituents .

Example Reaction :

This compoundNaBH4isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanol

Conditions: Methanol, 25°C, 6 h .

Biological Activity and Reactivity Correlation

While not directly studied, structural analogs highlight potential bioactivity:

Aplicaciones Científicas De Investigación

Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of advanced materials, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the isoindoline ring can provide hydrophobic interactions. These interactions can lead to the inhibition or activation of biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

Isoindoline derivatives: Compounds like isoindoline-1-carboxylic acid and isoindoline-1,3-dione.

Imidazole derivatives: Compounds like 1-methylimidazole and 2-methylimidazole.

Uniqueness

Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone is unique due to the combination of isoindoline and imidazole moieties in a single molecule. This dual functionality can enhance its chemical reactivity and biological activity, making it a versatile compound for various applications.

Actividad Biológica

Isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone is a compound that exhibits significant biological activity due to its unique structural features, which integrate both isoindoline and imidazole moieties. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Structural Overview

The compound combines a bicyclic isoindoline structure with a five-membered imidazole ring. The isoindoline component contributes to the compound's stability and reactivity, while the imidazole moiety is known for its ability to interact with various biological targets, enhancing its pharmacological potential.

Biological Activities

This compound has been reported to exhibit a range of biological activities, including:

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with critical signaling pathways. Isoindolin derivatives have been shown to selectively inhibit the MDM2-p53 interaction, which is crucial in cancer biology .

- Antiviral Activity : The imidazole component is associated with antiviral properties, potentially affecting viral replication mechanisms.

- Anti-inflammatory Effects : Compounds containing imidazole derivatives have demonstrated anti-inflammatory activities, suggesting that this compound may also possess similar effects.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Receptor Binding : The imidazole moiety binds with high affinity to multiple receptors, influencing cellular signaling pathways. This binding can lead to diverse biological responses, including apoptosis in cancer cells and modulation of immune responses .

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and tumor progression .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of isoindoline derivatives found that compounds similar to this compound significantly inhibited tumor growth in xenograft models. The mechanism was linked to the activation of p53 pathways and induction of apoptosis in cancer cells .

Case Study 2: Antiviral Properties

Research on imidazole derivatives has shown promising results against viral infections. Isoindolin derivatives demonstrated effectiveness in reducing viral load in infected cell lines, indicating potential for therapeutic applications in antiviral drug development.

Propiedades

IUPAC Name |

1,3-dihydroisoindol-2-yl-(3-methylimidazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-15-9-14-6-12(15)13(17)16-7-10-4-2-3-5-11(10)8-16/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLJTUNSYOTZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(=O)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.